

Strategic Fluorination of Azepane Scaffolds: A Comparative Technical Guide

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Compound of Interest

Compound Name: 3,3-Difluoroazepane hydrochloride

CAS No.: 1228231-35-3

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Executive Summary

The azepane (hexamethyleneimine) ring is a privileged seven-membered scaffold in medicinal chemistry, featured in therapeutics such as Tolazamide (antidiabetic) and Azelastine (antihistamine).[1][2] However, the unsubstituted azepane ring often suffers from high conformational entropy and metabolic liability, particularly at the

-carbon positions.[2]

Strategic fluorination offers a solution to these liabilities.[2] This guide objectively compares Non-Fluorinated Azepanes with their Fluorinated Derivatives (specifically 3-fluoro and 4-fluoro isomers).[2] By leveraging the high electronegativity of fluorine (3.98 Pauling scale) and the stereoelectronic gauche effect, researchers can modulate basicity (pKa), lock conformation, and block metabolic soft spots without significantly altering steric bulk.[2]

Part 1: Physicochemical Profiling

The introduction of a fluorine atom onto the azepane ring induces drastic shifts in electronic properties.[2]

Basicity Modulation (pKa)

The nitrogen atom in a standard azepane is highly basic (

).^[2] This often leads to high ionization at physiological pH (7.4), potentially limiting membrane permeability (low passive diffusion) and increasing hERG channel liability.^[2]

- Mechanism: Fluorine acts as a strong electron-withdrawing group (EWG) via the inductive effect (

).^[2] This pulls electron density away from the nitrogen lone pair, stabilizing the free base form and lowering the

.^[2]

- Magnitude: Data from homologous cyclic amines (pyrrolidines/piperidines) indicates that

-fluorination (3-position) typically lowers

by 1.5 to 3.0 log units.

-fluorination (4-position) has a weaker effect due to distance.^[2]

Lipophilicity (LogP vs. LogD)

While the C-F bond is more lipophilic than the C-H bond, the primary driver for improved permeability in fluorinated azepanes is the

shift.^[2]

- LogP (Intrinsic): Fluorination slightly increases intrinsic lipophilicity.^[2]

- LogD (Distribution at pH 7.4): Because the

is lowered, a larger fraction of the molecule exists in the neutral state at physiological pH, significantly boosting

and membrane permeability.^[2]

Comparative Data Summary

Values are representative based on structure-activity relationship (SAR) trends in cyclic amines.



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Part 2: Conformational Dynamics & The Gauche Effect

Unlike the stable chair conformation of cyclohexane (6-membered), the azepane ring (7-membered) is conformationally mobile, existing in a pseudo-rotation between twist-chair and twist-boat forms.^[2] This entropy can penalize binding affinity.^[2]

The Gauche Effect

In 1,2-disubstituted systems involving heteroatoms (like N-C-C-F), the molecule prefers a gauche conformation (dihedral angle $\sim 60^\circ$) rather than anti (180°).^[2]

- Origin: The hyperconjugation stabilizes the gauche rotamer.^[2]
- Application: Introducing fluorine at the C3 or C4 position creates a "conformational lock," biasing the ring into a specific pucker that can be matched to a protein binding pocket.^[2]

Diagram: Conformational Analysis Workflow



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Caption: Decision tree for assessing conformational bias induced by fluorination using NMR coupling constants.

Part 3: Metabolic Stability (The "Metabolic Block")

Azepanes are susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.[2]

The primary clearance pathways are:

- -Hydroxylation: Leading to ring opening or lactam formation.[2]
- N-Dealkylation: If an N-alkyl group is present.[2]

The Fluorine Block: Replacing a metabolically labile C-H bond with a C-F bond (Bond Dissociation Energy: 116 kcal/mol vs. 99 kcal/mol) effectively halts oxidation at that site.[2]

Furthermore, the electron-withdrawing nature of fluorine deactivates adjacent C-H bonds against radical abstraction.[2]

Protocol: Microsomal Stability Assay

Objective: Compare the intrinsic clearance (

) of Fluorinated vs. Non-Fluorinated Azepanes.[2]

- Preparation:

- Prepare 10 mM stock solutions of test compounds (Azepane X and F-Azepane X) in DMSO.
- Thaw human liver microsomes (HLM) on ice.[2]
- Incubation Mix:
 - Dilute microsomes to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
 - Add test compound (final conc. 1 μ M) to minimize enzyme saturation.[2]
 - Pre-incubate at 37°C for 5 minutes.
- Initiation:
 - Add NADPH-regenerating system (final conc. 1 mM NADPH).
- Sampling:
 - At

minutes, remove 50 μ L aliquots.
 - Quench immediately in 150 μ L ice-cold Acetonitrile (containing internal standard).
- Analysis:
 - Centrifuge (4000 rpm, 20 min) to pellet protein.
 - Analyze supernatant via LC-MS/MS.[2]
 - Plot

vs. time.[2] The slope is

.[2]
- Calculation:

- [2]

- [2]

Part 4: Synthetic Accessibility

Synthesizing fluorinated azepanes is more challenging than their non-fluorinated counterparts.

[2] Two primary routes are recommended.

Route A: Ring Expansion (Preferred for Chirality)

Starting from chiral fluorinated prolines (pyrrolidines), one can perform a ring expansion to generate enantiopure fluoroazepanes.[2]

Route B: Deoxofluorination

Direct fluorination of hydroxy-azepanes using DAST or Deoxo-Fluor.[2] This often leads to elimination byproducts (alkenes) due to the basic nitrogen, so the nitrogen must be protected (e.g., N-Boc) and the reaction temperature carefully controlled.[2]

Diagram: Synthetic Pathways



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Caption: Two primary synthetic routes for accessing fluorinated azepane scaffolds.

Part 5: Real-World Case Study (PDE9 Inhibition)

Context: Phosphodiesterase 9 (PDE9) inhibitors are explored for treating cognitive disorders.[2]

A study by Skovgaard et al.[2] (2020) investigated the impact of fluorinating a pyrrolidine/azepane-like core.[2]

Experiment: Researchers compared a parent cyclic amine against its fluorinated analog.[2]

- Compound A (Non-fluorinated): High basicity (9.8), moderate metabolic stability.[2]
- Compound B (Fluorinated): Reduced basicity (7.5), improved efflux ratio.[2]

Results:

- pKa Shift: The introduction of fluorine dropped the basicity by 2.3 units.[2]
- Permeability: The fluorinated analog showed significantly higher passive permeability in PAMPA assays due to the higher fraction of neutral species at pH 7.4.[2]
- Potency: While the fluorine atom introduced a steric clash in one binding mode, optimizing the stereochemistry (using the gauche effect) regained potency while maintaining the improved PK profile.[2]

Conclusion: Fluorination was not just a "hydrogen swap" but a fundamental tool to retune the molecule's acid-base profile and conformational preference.[2]

References

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